3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride
Overview
Description
3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride is a chemical compound with the molecular formula C21H24N2O2.HCl and a molecular weight of 372.89 g/mol . It is primarily used in organic synthesis and proteomics research . The compound is known for its role in peptide synthesis, particularly in the protection of amino groups during the synthesis process .
Mechanism of Action
- Interaction with Targets : Upon deprotection during peptide synthesis, the Fmoc group undergoes nucleophilic attack by the amino group of the next amino acid. This reaction liberates HCl, which is neutralized by a base .
- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group allows efficient and rapid peptide assembly on a solid support, making it valuable for research in proteomics and post-genomic studies .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride typically involves the reaction of 1-N-Fmoc-piperidine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity . Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1-N-Fmoc-piperidine: Similar in structure but lacks the aminomethyl group.
Fmoc-protected amino acids: Used in peptide synthesis but differ in the side chain structure.
Fmoc-protected amines: Similar protecting group but different core structures.
Uniqueness
3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride is unique due to its specific structure, which combines the Fmoc protecting group with an aminomethyl-piperidine core . This combination allows for versatile applications in peptide synthesis and other organic synthesis processes .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20H,5-6,11-14,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCUFDCDDVCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373394 | |
Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-56-8 | |
Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 669713-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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